1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its rigidity and three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the use of [1.1.1]propellane as a precursor, which undergoes ring-opening reactions to introduce the desired functional groups . The reaction conditions often involve the use of organometallic reagents and electrophiles under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the generation of [1.1.1]propellane on demand and its subsequent functionalization into various bicyclo[1.1.1]pentane derivatives . This method provides an efficient and scalable approach to producing the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, boronic esters, and halides. Reaction conditions often involve the use of catalysts such as nickel or palladium, and may require specific temperatures and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of boronic esters can lead to the formation of boronate complexes, which can undergo further transformations to yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting their activity and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 1-(1,3-dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate stands out due to its combination of a trifluoromethyl group and a bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, such as increased rigidity and three-dimensionality, which can enhance the compound’s pharmacokinetic profile and make it a valuable scaffold in drug discovery and materials science .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)14-5-13(6-14,7-14)12(22)23-19-10(20)8-3-1-2-4-9(8)11(19)21/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQORFLXFRIFKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)ON3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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